Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)-(9CI)
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Overview
Description
2-Methyl-3-acetylbenzofuran-5,6-diol is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
The synthesis of benzofuran derivatives, including 2-Methyl-3-acetylbenzofuran-5,6-diol, often involves complex synthetic routes. One common method is the free radical cyclization cascade, which is an excellent approach for constructing polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and higher yields . Industrial production methods may vary, but they typically involve optimizing these synthetic routes to achieve higher efficiency and scalability.
Chemical Reactions Analysis
2-Methyl-3-acetylbenzofuran-5,6-diol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzofuran derivatives, including 2-Methyl-3-acetylbenzofuran-5,6-diol, have numerous scientific research applications. In chemistry, they are used as building blocks for synthesizing more complex molecules. In biology and medicine, they are studied for their potential therapeutic effects, such as anti-cancer and anti-viral activities . In industry, these compounds are used in the development of new drugs and other chemical products .
Mechanism of Action
The mechanism of action of 2-Methyl-3-acetylbenzofuran-5,6-diol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by interacting with enzymes, receptors, and other proteins involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Methyl-3-acetylbenzofuran-5,6-diol can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but may differ in their biological activities and applications. For example, psoralen and its derivatives are used in the treatment of skin diseases like cancer and psoriasis
Properties
CAS No. |
189828-67-9 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-(5,6-dihydroxy-2-methyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C11H10O4/c1-5(12)11-6(2)15-10-4-9(14)8(13)3-7(10)11/h3-4,13-14H,1-2H3 |
InChI Key |
HSWRQRBMNFLILB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)O)O)C(=O)C |
Synonyms |
Ethanone, 1-(5,6-dihydroxy-2-methyl-3-benzofuranyl)- (9CI) |
Origin of Product |
United States |
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